Tert-butyl 4-(quinolin-6-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(quinolin-6-yl)piperazine-1-carboxylate is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring attached to a piperazine moiety, which is further linked to a tert-butyl ester group. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(quinolin-6-yl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-nitropyridine and piperazine.
Nucleophilic Substitution: The 5-bromo-2-nitropyridine undergoes a nucleophilic substitution reaction with piperazine in the presence of an alcohol organic solvent and water, using an acid as a catalyst.
Boc Protection: The resulting product is then subjected to Boc protection using Boc anhydride in the presence of an organic solvent and water.
Catalytic Hydrogenation: The final step involves catalytic hydrogenation to obtain the target compound, this compound.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves:
High-Purity Preparation: High-purity 1-(6-nitropyridine-3-yl) piperazine is prepared by nucleophilic substitution reaction with acid as a catalyst.
Decolorization and Refining: The product is then subjected to catalytic hydrogenation and refining decolorization to obtain high-purity and light-colored this compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(quinolin-6-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly used.
Substitution: Nucleophilic substitution reactions often use bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino-substituted quinoline derivatives.
Substitution: Various quinoline derivatives with different substituents.
Scientific Research Applications
Tert-butyl 4-(quinolin-6-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Tert-butyl 4-(quinolin-6-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(quinolin-6-yl)piperazine-1-carboxylate is unique due to its specific quinoline-piperazine structure, which imparts distinct chemical and biological properties. This structure allows for versatile modifications and applications in various fields, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C18H23N3O2 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
tert-butyl 4-quinolin-6-ylpiperazine-1-carboxylate |
InChI |
InChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-11-9-20(10-12-21)15-6-7-16-14(13-15)5-4-8-19-16/h4-8,13H,9-12H2,1-3H3 |
InChI Key |
CMAMOXPXJDEHAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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